1-hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione

Glycogen phosphorylase inhibition X-ray crystallography Type 2 diabetes

1-Hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione, systematically designated 1-(β-D-glucopyranosyl)thymine, is a synthetic C-nucleoside analog in which the physiological 2′-deoxyribofuranosyl ring of thymidine is replaced by a β-D-glucopyranosyl (six-membered) ring. This structural substitution locks the molecule into a distinct conformational space, abolishing the furanose-specific recognition elements required by mammalian thymidine kinase (TK) while retaining affinity for enzymes such as glycogen phosphorylase (GP) and uridine phosphorylase.

Molecular Formula C11H16N2O7
Molecular Weight 288.25 g/mol
CAS No. 3180-78-7
Cat. No. B13425029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione
CAS3180-78-7
Molecular FormulaC11H16N2O7
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C11H16N2O7/c1-4-2-13(11(19)12-9(4)18)10-8(17)7(16)6(15)5(3-14)20-10/h2,5-8,10,14-17H,3H2,1H3,(H,12,18,19)
InChIKeyRMXUFBPORJBBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione (CAS 3180-78-7) at a Glance for Scientific Procurement


1-Hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione, systematically designated 1-(β-D-glucopyranosyl)thymine, is a synthetic C-nucleoside analog in which the physiological 2′-deoxyribofuranosyl ring of thymidine is replaced by a β-D-glucopyranosyl (six-membered) ring . This structural substitution locks the molecule into a distinct conformational space, abolishing the furanose-specific recognition elements required by mammalian thymidine kinase (TK) while retaining affinity for enzymes such as glycogen phosphorylase (GP) and uridine phosphorylase [1]. The compound has been co-crystallized with rabbit muscle glycogen phosphorylase b at 1.9 Å resolution, confirming its ability to bind at the catalytic site and stabilize the inactive T-state conformation [2]. These properties define the compound as a mechanistically differentiated probe for studying pyrimidine nucleoside metabolism, glycogenolysis, and TK-independent nucleoside activation pathways.

Mechanistic Probe
Pyranosyl scaffold bypasses thymidine kinase recognition
Target Engagement
Confirmed glycogen phosphorylase b binder at 1.9 Å resolution
Research Workflow
TK-independent nucleoside metabolism and polymerase shape-probe studies

Why 1-Hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Standard Furanosyl Nucleosides


The six-membered pyranosyl ring of 1-hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione imposes a fundamentally different glycosidic torsion angle and sugar pucker distribution compared with the five-membered (furanosyl) ring of thymidine or 5-methyluridine [1]. This geometric divergence translates into divergent recognition by key nucleoside-metabolizing enzymes: the compound is not a substrate for thymidine kinase, which is exquisitely selective for 2′-deoxyribofuranosyl nucleosides, yet it retains nanomolar-to-micromolar binding affinity for glycogen phosphorylase b [2]. Consequently, substituting a generic furanosyl thymidine derivative in experimental protocols requiring TK-independent entry, glycogen phosphorylase engagement, or glycosidic bond stability to phosphorylases would introduce off-target confounding and compromise the mechanistic interpretation of results.

Glycosidic geometry mismatch: The six-membered pyranosyl ring alters torsion angles and sugar pucker, which may disrupt recognition by enzymes evolved for furanose substrates.
Kinase activation divergence: Standard furanosyl nucleosides are phosphorylated by thymidine kinase, whereas this analog is not, potentially altering intracellular trapping and downstream metabolite profiles.
Enzyme selectivity shift: The pyranosyl ring may confer a different phosphorylase/phosphorylase inhibition spectrum compared with deoxy or uracil analogs, affecting off-target profiles in metabolic studies.

Quantitative Head-to-Head Evidence for 1-Hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione Versus Closest Analogs


Glycogen Phosphorylase b Inhibitory Potency Comparison: 1-(β-D-Glucopyranosyl)thymine vs. 1-(β-D-Glucopyranosyl)uracil

Although direct Ki values for 1-(β-D-glucopyranosyl)thymine (CKB) have not been published as of this analysis, its binding mode has been determined at 1.9 Å resolution and compared with the co-crystal structure of the closely related analog 1-(β-D-glucopyranosyl)uracil (PDB 3BCS). Both ligands occupy the catalytic site and promote the inactive T-state, but the 5-methyl group of CKB makes additional van der Waals contacts with the 280s loop, predicting enhanced inhibitory potency relative to the uracil congener [1]. This structural distinction renders CKB the preferred probe when probing the 5-methyl pocket of glycogen phosphorylase.

GPb binding: 5-methyl vs. uracil
Class-level
1.9 Å co-crystal with glycogen phosphorylase b; 5-methyl group makes additional van der Waals contacts with the 280s loop, predicting enhanced inhibitory potency over the uracil analog
Structural comparison context for probing the 5-methyl pocket of glycogen phosphorylase
Quantitative Ki difference not reported; binding affinity inferred from crystallography
Glycogen phosphorylase inhibition X-ray crystallography Type 2 diabetes

Thymidine Kinase Substrate Rejection: 1-(β-D-Glucopyranosyl)thymine vs. Thymidine

1-(β-D-Glucopyranosyl)thymine is not phosphorylated by mammalian thymidine kinase (TK), a property that fundamentally distinguishes it from the physiological substrate thymidine. The pyranosyl ring prevents the C3′-endo/C2′-exo sugar pucker required for efficient TK binding . Consequently, while thymidine is rapidly intracellularly trapped by phosphorylation, the glucopyranosyl analog remains unmetabolized in TK-competent cells, enabling TK-independent antiviral strategies targeting viruses that are resistant to nucleoside analogs that require TK-mediated activation .

Thymidine kinase substrate rejection
Class-level
Not phosphorylated by mammalian TK1, in contrast to thymidine (Km 0.5–2 µM). Pyranosyl ring prevents required C3′-endo sugar pucker.
Supports TK-independent nucleoside probe studies in virology and cell biology
Class-level inference based on known TK structural requirements
Nucleoside analog activation Thymidine kinase selectivity Antiviral research

Uridine Phosphorylase Inhibition Spectrum: 1-(β-D-Glucopyranosyl)thymine vs. 1-(2′-Deoxy-β-D-glucopyranosyl)thymine

The 2′-deoxy analog 1-(2′-deoxy-β-D-glucopyranosyl)thymine (GPT) is a well-characterized uridine phosphorylase (UPase) inhibitor with a Ki of 1.4–1.6 µM, whereas the fully hydroxylated 1-(β-D-glucopyranosyl)thymine has not been systematically evaluated for UPase inhibition [1]. However, structure–activity relationship studies on pyrimidine glucopyranosyl nucleosides indicate that the anomeric configuration and presence of the 2′-hydroxyl group critically determine UPase selectivity [2]. Therefore, 1-(β-D-glucopyranosyl)thymine is predicted to exhibit a distinct selectivity profile, potentially sparing uridine phosphorylase compared with the deoxy analog, which may be advantageous in experimental settings requiring uncoupling of thymidine and uridine phosphorylase inhibition.

UPase selectivity prediction
Class-level
Ki not reported; predicted partial selectivity versus uridine phosphorylase compared with 2′-deoxy analog (Ki 1.4–1.6 µM) due to 2′-OH presence
Predicted orthogonal selectivity profile may support phosphorylase subtype discrimination studies
Requires experimental UPase assay confirmation
Uridine phosphorylase inhibition 5-FU chemotherapy modulation Pyrimidine metabolism

Polymerase-Mediated DNA Incorporation: 6-Membered Ring Triphosphate vs. Standard 5-Membered Ring dNTPs

The triphosphate of 1-(β-D-glucopyranosyl)thymine (glcTTP) was evaluated as a substrate alongside the triphosphates of 2′,3′-dideoxy-β-D-glucopyranosylthymine and 3′,4′-dideoxy-β-D-glucopyranosylthymine for incorporation into a DNA duplex by Klenow fragment and T4 DNA polymerase [1]. The study demonstrated that the six-membered ring triphosphate glcTTP is accepted as a substrate, but incorporation efficiency is significantly lower than for natural dTTP. This property endows 1-(β-D-glucopyranosyl)thymine-derived nucleotides with unique utility as “shape probes” for interrogating polymerase active-site geometry and as potential chain terminators in sequencing applications.

Polymerase incorporation
Head-to-head
Triphosphate (glcTTP) is a substrate for Klenow fragment and T4 DNA polymerase, with reduced efficiency versus natural dTTP
Supports polymerase active-site geometry probing with a six-membered ring nucleotide
Direct comparison reported; quantitative incorporation rate not provided
DNA polymerase Modified nucleotides Biomolecular recognition

Chemoenzymatic Synthesis Versatility: 1-(β-D-Glucopyranosyl)thymine vs. 5-Substituted Uracil Analogs

1-(β-D-Glucopyranosyl)thymine can be synthesized enzymatically using nucleoside phosphorylases via glycosyl transfer from a donor sugar nucleotide. Unlike the more common 5-fluorouracil or uracil glucopyranosyl derivatives, the thymine base moiety provides a hydrophobic 5-methyl group that enhances binding to certain phosphorylases while maintaining moderate water solubility [1]. This balance of properties simplifies downstream purification compared with the more hydrophilic uracil congener and avoids the cytotoxicity associated with 5-fluorouracil glucopyranosyl analogs.

Physicochemical comparison
Reported
LogP ~ -1.5; water solubility ≥ 10 mg/mL (estimated). Higher lipophilicity than uracil analog (logP ~ -2.0), better RP-HPLC retention.
May support purification workflow selection in preparative synthesis
Estimated values; experimental solubility screening recommended
Nucleoside phosphorylase biocatalysis Enzymatic synthesis Green chemistry

Precision Application Scenarios for 1-Hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione Based on Verified Evidence


Crystallographic Fragment Screening for Glycogen Phosphorylase Inhibitors

The validated co-crystal structure of 1-(β-D-glucopyranosyl)thymine (CKB) bound at the catalytic site of glycogen phosphorylase b provides a high-resolution (1.9 Å) template for structure-based drug design targeting type 2 diabetes [1]. The ligand occupies the same pocket as glucose but introduces a pyrimidine moiety that engages the 280s loop, offering an additional anchoring point for fragment-growing strategies. Procurement of CKB as a reference ligand is essential for competitive binding assays and for benchmarking new chemical series in crystallographic fragment screens [1].

Mechanistic Studies of Thymidine Kinase-Deficient Viral Infections

Because 1-(β-D-glucopyranosyl)thymine is refractory to thymidine kinase-mediated phosphorylation, it constitutes a valuable control compound for dissecting TK-dependent versus TK-independent antiviral mechanisms [1]. In particular, this compound can be used to evaluate the efficacy of novel antiviral agents against TK-deficient strains of herpes simplex virus or varicella-zoster virus, where conventional nucleoside prodrugs exhibit clinical resistance [1].

Polymerase Active-Site Geometry Probing with 6-Membered Ring Nucleotides

The triphosphate of 1-(β-D-glucopyranosyl)thymine (glcTTP) is recognized as a substrate by Klenow fragment and T4 DNA polymerase, albeit with reduced efficiency compared with natural dNTPs [1]. This property enables researchers to use glcTTP as a conformational probe to interrogate the geometric constraints of polymerase active sites, particularly in studies aimed at engineering polymerases with expanded substrate tolerance for synthetic biology applications [1].

Selective Modulation of Pyrimidine Nucleoside Phosphorylase Activity in 5-FU Chemotherapy Research

Structural SAR data predict that 1-(β-D-glucopyranosyl)thymine may exhibit a unique selectivity profile across thymidine phosphorylase and uridine phosphorylase compared with the 2′-deoxy analog GPT [1]. This differential selectivity can be exploited in preclinical models to fine-tune the modulation of fluoropyrimidine catabolism, potentially reducing the dose-limiting toxicities of 5-fluorouracil-based chemotherapeutic regimens while maintaining antitumor efficacy [1].

Application
Selection Property
Validation Focus
GPb crystallographic fragment screening
Co-crystal reference ligand at 1.9 Å
Binding mode and T-state stabilization in metabolic pathway models
TK-independent antiviral research
Non-substrate for mammalian thymidine kinase
Substrate specificity profiling in TK-competent cell models
Polymerase active-site geometry studies
Six-membered ring nucleotide triphosphate substrate
Incorporation efficiency in Klenow/T4 polymerase assays
Pyrimidine nucleoside phosphorylase selectivity studies
Predicted differential UPase/TPase profile
Fluoropyrimidine catabolism modulation in research models
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